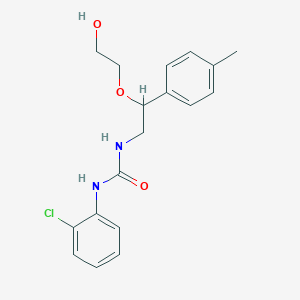

![molecular formula C19H15Cl3N4O3S B2944614 N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide CAS No. 619310-28-0](/img/structure/B2944614.png)

N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide” is a derivative of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide . It has been studied for its potential as an inhibitor of the transcription factor c-Myc, a well-known onco-protein and an intrinsically disordered protein (IDP) . Aberrant expression of c-Myc is frequently observed in various human cancers, making it a key drug target .

Synthesis Analysis

The synthesis of this compound is based on N,N’-disubstituted hydrazinecarbothioamide . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a trichloroethyl group, a carbamothioylamino group, and an isoindole group .Chemical Reactions Analysis

The compound has been used in the study of structure-activity relationships (SAR) of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide compounds . Sixteen novel active compounds were reported, among which, compound PKUMDL-CLM-32 showed the best anti-proliferation activity in cells with an EC50 of 3.3 μM .Aplicaciones Científicas De Investigación

Radiosynthesis and Metabolism Studies

Research has shown interest in the radiosynthesis of compounds for studying their metabolism and mode of action, highlighting applications in understanding the behavior of similar chemicals in biological systems. For instance, the synthesis of radiolabeled chloroacetanilide herbicides provides insights into their metabolic pathways, potentially applicable for environmental and health impact assessments (Latli & Casida, 1995).

Anticancer and Anticonvulsant Activities

Several studies focus on the synthesis and evaluation of acetamide derivatives for their potential anticancer and anticonvulsant properties. For example, research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown anticancer activity through in silico modeling, targeting specific receptors (Sharma et al., 2018). Similarly, indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities, revealing compounds with significant efficacy (Nath et al., 2021).

Antimicrobial and Analgesic Activities

Compounds with acetamide groups have also been investigated for their antimicrobial and analgesic potential. Synthesized 2-(substituted phenoxy) acetamide derivatives have been studied for their anticancer, anti-inflammatory, and analgesic activities, showing promising results in creating therapeutic agents (Rani et al., 2014).

Environmental and Agricultural Applications

The metabolism of chloroacetamide herbicides and their impact on agriculture and environment has been a subject of study, exploring how these compounds behave in different biological and ecological contexts. This includes understanding their degradation, toxicity, and the mechanisms behind their selective phytotoxicity towards certain plant species (Coleman et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of this compound is the transcription factor c-Myc , a well-known onco-protein and an intrinsically disordered protein (IDP) . Aberrant expression of c-Myc is frequently observed in various human cancers, making it a key drug target .

Mode of Action

The compound interacts with its target, c-Myc, by directly disrupting the c-Myc/Max interaction . This disruption leads to the degradation of the c-Myc protein within cells .

Biochemical Pathways

The compound’s action affects the c-Myc pathway, which plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . By disrupting the c-Myc/Max interaction, the compound interferes with these processes .

Result of Action

The compound’s action results in the induction of cell cycle arrest at the S phase and promotes apoptosis of HL-60 cells . This anti-proliferative activity is significant, with the compound showing an EC50 of 3.3 μM .

Direcciones Futuras

The study of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives, including “N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide”, is a promising area of research. The discovery of novel small molecule IDP inhibitors is expected to be speeded up with studies on the IDP-ligand interactions using newly developed IDP force fields and experimental techniques .

Propiedades

IUPAC Name |

N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3N4O3S/c1-10(27)23-17(19(20,21)22)25-18(30)24-13-8-4-5-9-14(13)26-15(28)11-6-2-3-7-12(11)16(26)29/h2-9,17H,1H3,(H,23,27)(H2,24,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBSFLQLWYIHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)

![N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2944532.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)

![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)

![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)

![4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2944548.png)

![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)